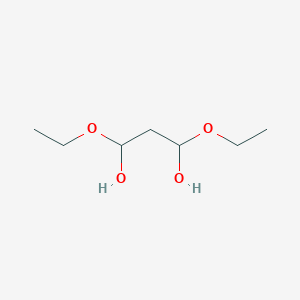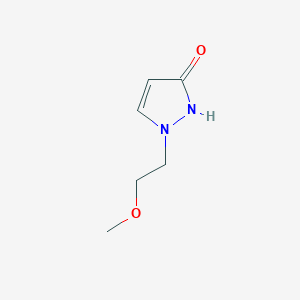![molecular formula C14H19N5O6 B13922128 2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione is a complex organic compound with a purine base structure. This compound is notable for its unique combination of functional groups, including an amino group, a butenyl side chain, and a sugar moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the butenyl side chain and the sugar moiety. Common reagents used in these reactions include various protecting groups, coupling agents, and catalysts to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Applications De Recherche Scientifique
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or exert anti-inflammatory effects by modulating signaling pathways involved in inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione include other purine derivatives with different substituents on the purine ring or the sugar moiety. Examples include:
- 2-amino-9-(β-D-ribofuranosyl)purine
- 2-amino-6-chloropurine
- 2-amino-9-(2-deoxy-β-D-ribofuranosyl)purine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butenyl side chain and the sugar moiety differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Propriétés
Formule moléculaire |
C14H19N5O6 |
|---|---|
Poids moléculaire |
353.33 g/mol |
Nom IUPAC |
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
InChI |
InChI=1S/C14H19N5O6/c1-2-3-4-18-7-10(16-13(15)17-11(7)23)19(14(18)24)12-9(22)8(21)6(5-20)25-12/h2-3,6,8-9,12,20-22H,4-5H2,1H3,(H3,15,16,17,23)/b3-2+/t6-,8+,9-,12-/m1/s1 |
Clé InChI |
LJURNVUSXGMFOJ-IFQVSLSPSA-N |
SMILES isomérique |
C/C=C/CN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |
SMILES canonique |
CC=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


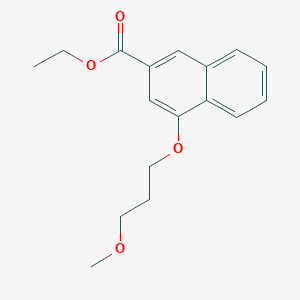


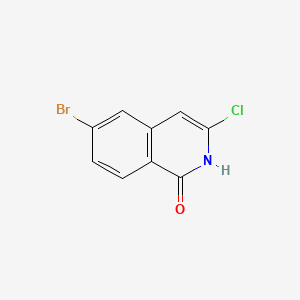

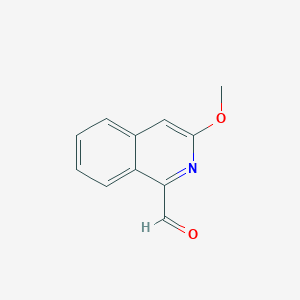

![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
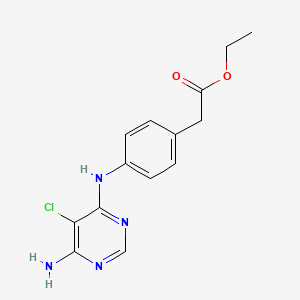

![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)

